3-(4-bromophenyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
3-(4-Bromophenyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core. This compound is notable for its diverse biological activities and potential applications in medicinal chemistry. The presence of bromophenyl and furylmethylene groups enhances its chemical reactivity and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the following steps:
Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting a thiourea derivative with an α-haloketone under basic conditions.
Introduction of Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromobenzene derivative reacts with the thiazolidinone intermediate.
Addition of Furylmethylene Group: The final step involves the condensation of the intermediate with furfuraldehyde under acidic or basic conditions to form the furylmethylene group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing catalysts to reduce reaction times and improve selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, converting it to a hydroxyl group.
Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions (e.g., heating or using a polar aprotic solvent).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiazolidinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
Biologically, 3-(4-bromophenyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one exhibits antimicrobial, antifungal, and anticancer activities. It is studied for its potential to inhibit the growth of various pathogens and cancer cells.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in designing new antimicrobial and anticancer agents.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require antimicrobial activity.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis. In cancer cells, it may induce apoptosis by interacting with proteins involved in cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- 3-(4-Methylphenyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- 3-(4-Nitrophenyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Comparison
Compared to its analogs, 3-(4-bromophenyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially increasing the compound’s binding affinity to biological targets. This makes it a more potent candidate in various applications compared to its chlorinated, methylated, or nitrated counterparts.
Properties
IUPAC Name |
(5Z)-3-(4-bromophenyl)-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNO2S2/c15-9-3-5-10(6-4-9)16-13(17)12(20-14(16)19)8-11-2-1-7-18-11/h1-8H/b12-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYQDCDARQLQHH-WQLSENKSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrNO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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